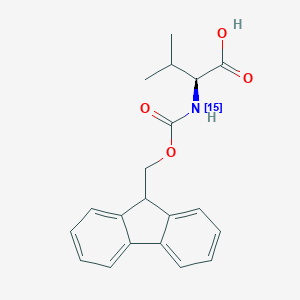

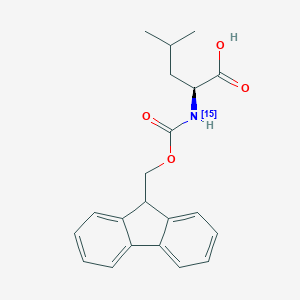

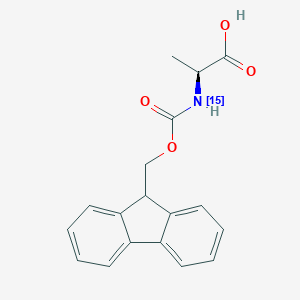

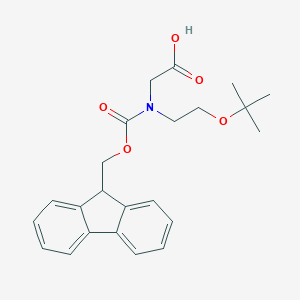

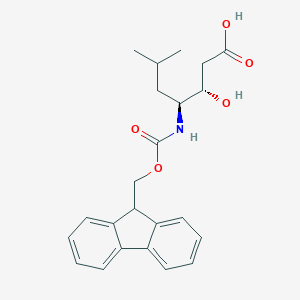

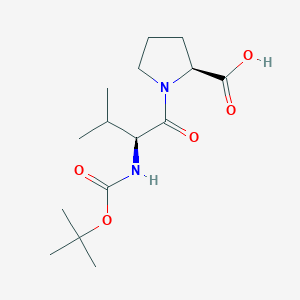

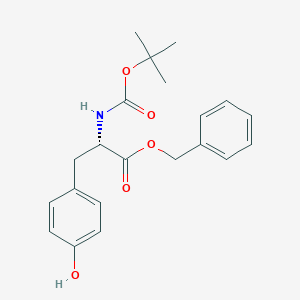

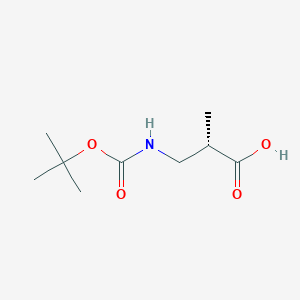

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the amine group protected by the Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis

Boc-protected amino acids can participate in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .科学的研究の応用

Chemistry and Biochemistry of Related Compounds

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : β-Amino acids, including those with complex side chains like "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", are crucial in drug research and development. Metathesis reactions have been extensively used for the synthesis and functionalization of cyclic β-amino acids, leading to a variety of molecular entities with potential therapeutic applications (Kiss et al., 2018).

Biomedical Applications of Poly(amino acid)s : Polymers based on amino acid building blocks are considered for various biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Research on highly branched polymers, including those derived from amino acids, has focused on their potential as delivery vehicles for genes and drugs, as well as their use as antiviral compounds (Thompson & Scholz, 2021).

Antioxidant Activity and Pharmacological Effects : Phenolic acids, such as caffeic acid derivatives, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of these compounds, including those derived from "(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid", is considered valuable for drug discovery programs targeting human diseases associated with oxidative stress (Silva et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476389 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | |

CAS RN |

190897-47-3 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。